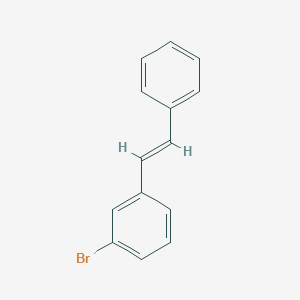

(E)-3-Bromostilbene

Description

Structure

3D Structure

Properties

CAS No. |

14064-45-0 |

|---|---|

Molecular Formula |

C14H11Br |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-3-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |

InChI Key |

MPYGIRDWORCFRS-MDZDMXLPSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |

Synonyms |

(E)-3-Bromostilbene |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Bromostilbene and Its Derivatives

Classical and Contemporary Preparative Routes to (E)-Bromostilbenes

A classical and effective method for the synthesis of (E)-bromostilbene involves a two-step sequence starting from stilbene (B7821643). thieme-connect.comresearchgate.net This process begins with the bromination of the stilbene double bond to form an intermediate dibromide species, followed by dehydrobromination to yield the desired vinyl bromide. thieme-connect.comresearchgate.net The initial bromination can be achieved using elemental bromine (Br2) or by generating Br2 in situ from the oxidation of hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H2O2). centre.edu This in situ generation of bromine is considered a greener approach as it avoids the handling of hazardous elemental bromine. centre.edu The subsequent dehydrobromination step, which eliminates a molecule of HBr, is typically promoted by a base to furnish the (E)-3-bromostilbene product. This sequence has been successfully applied to produce (E)-bromostilbene for use in subsequent cross-coupling reactions. thieme-connect.com A similar bromination/dehydrobromination strategy has been employed in the synthesis of (E)-3-bromo-3-phenylallyl amines and alcohols, achieving high stereoselectivity. researchgate.net

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes, including stilbene and its derivatives. wiley-vch.delibretexts.org The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. For the synthesis of (E)-stilbenes, stabilized ylides or the Schlosser modification of the Wittig reaction are often employed. harvard.edu While direct synthesis of this compound via a Wittig reaction between 3-bromobenzaldehyde (B42254) and a suitable benzylphosphonium salt is plausible, specific examples in the provided context are more general to stilbene synthesis. researchgate.netresearchgate.net The HWE reaction, which utilizes phosphonate (B1237965) carbanions, typically favors the formation of (E)-alkenes and offers advantages such as the easy removal of byproducts. wiley-vch.de These methods provide a high degree of control over the double bond geometry, which is crucial for the synthesis of the pure (E)-isomer of 3-bromostilbene.

Bromination-Dehydrobromination Sequences from Stilbene Scaffolds

Transition Metal-Catalyzed Coupling Strategies Utilizing this compound

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the stilbene core.

Palladium catalysts are particularly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds using this compound as the electrophilic partner.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound has been extensively studied as a substrate in these transformations.

####### 2.2.1.1.1. Reactivity with Arylboronic Acids

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids provides a direct and efficient route to a variety of tri- and tetrasubstituted olefins. thieme-connect.com These reactions are typically carried out in the presence of a palladium catalyst, such as a combination of palladium(II) acetate (B1210297) (Pd(OAc)2) and triphenylphosphine (B44618) (PPh3), and a base. researchgate.netscielo.brscielo.brscielo.br The base, commonly potassium hydroxide (B78521) (KOH), plays a crucial role in the catalytic cycle by activating the arylboronic acid. researchgate.netscielo.brscielo.brscielo.br Studies have shown that the reaction can proceed with low catalyst loadings (0.05-0.5 mol%) at room temperature, affording (E)-1-aryl-1,2-phenylethylenes in high yields (87-98%). thieme-connect.com

Investigations into the nature of the reactive boron species have revealed that the base reacts with the arylboronic acid to form an arylborate species, which then undergoes transmetalation with the palladium catalyst. researchgate.netacs.org This has been supported by competitive experiments and mass spectrometry analysis. researchgate.netscielo.brscielo.brscielo.bracs.org It has also been demonstrated that arylboronate esters and arylborate salts can be used as coupling partners for this compound. researchgate.netscielo.brscielo.brscielo.br Notably, the use of sodium trihydroxyphenylborate allows the coupling reaction to proceed in the absence of an external base. scielo.brresearchgate.net

The electronic properties of the arylboronic acid have been shown to influence the reaction rate. Arylboronic acids bearing electron-donating groups in the para position are more reactive, which is consistent with an enhancement of the nucleophilicity of the aryl group being transferred. scielo.br While the Suzuki-Miyaura coupling of this compound with arylboronic acids is highly successful, attempts to couple it with alkylboronic acids under similar conditions have been unsuccessful. thieme-connect.com

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)2/PPh3 | KOH | Toluene/H2O | (E)-1,2,3-Triphenylethylene | 98 | thieme-connect.com |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)2/PPh3 | KOH | Toluene/H2O | (E)-1-(4-Methylphenyl)-2,3-diphenylethylene | 95 | thieme-connect.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)2/PPh3 | KOH | Toluene/H2O | (E)-1-(4-Methoxyphenyl)-2,3-diphenylethylene | 92 | thieme-connect.com |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)2/PPh3 | KOH | Toluene/H2O | (E)-1-(4-Chlorophenyl)-2,3-diphenylethylene | 87 | thieme-connect.com |

| 5 | Phenylboronic acid | Pd(PPh3)4 | t-BuOK | THF | (E)-1,2,3-Triphenylethylene | 93 | chemrxiv.org |

Efficacy of Arylboronate Esters and Arylborate Salts

Negishi Cross-Coupling Protocols for Alkenyl Derivatization

Copper-Catalyzed Ullmann-Type Coupling Reactions with Phenols

The Ullmann reaction provides a valuable method for the formation of C-O bonds and can be used to synthesize aryloxy-substituted stilbenes. researchgate.net The copper-catalyzed coupling of (E)-bromostilbene with phenols has been studied, and the use of an ionically-tagged 1,10-phenanthroline (B135089) ligand allowed for the detection of reaction intermediates by ESI-MS. nih.govacs.orgsemanticscholar.orggoogle.co.idresearchgate.net This work suggests that the active catalytic species is formed before the activation of the vinyl halide. researchgate.net The reaction of (E)-bromostilbene with phenols, catalyzed by a copper/1,10-phenanthroline system, generally gives good to excellent yields of the corresponding (E)-1-aryloxy-1,2-diphenylethenes. researchgate.net However, phenols bearing strong electron-withdrawing groups may require longer reaction times and give lower yields. researchgate.net

Emerging Organometallic Approaches in C-C Bond Formation

While palladium catalysis is well-established, research into alternative, more sustainable metal catalysts is ongoing. Nickel-catalyzed cross-coupling reactions, for example, are gaining traction as a cost-effective alternative to palladium for stilbene synthesis. scribd.com

Transition-Metal-Free Synthetic Transformations

To circumvent the use of transition metals, several synthetic methods have been developed. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example, offering excellent E-selectivity in the formation of alkenes from aldehydes and stabilized phosphonate carbanions. wikipedia.orgconicet.gov.arorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-bromobenzaldehyde with a benzylphosphonate ylide. The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated compounds and has been applied to the synthesis of various natural products. conicet.gov.ar More recently, a transition-metal-free synthesis of E-α,β-unsaturated β-boryl nitriles using the HWE reaction has been reported. nih.gov

Base-Promoted Homolytic Aromatic Substitution (HAS) Pathways

Base-Promoted Homolytic Aromatic Substitution (BHAS) represents a significant class of transition-metal-free coupling reactions. acs.org The fundamental mechanism of BHAS involves the generation of an aryl radical, which then engages in a substitution reaction with an aromatic compound. This process is particularly noteworthy for creating carbon-carbon bonds between two aromatic rings, leading to the formation of biaryl structures. organic-chemistry.orgjiaolei.group

The key steps in a typical BHAS reaction are as follows:

Aryl Radical Generation: The reaction is initiated by the formation of an aryl radical from an aryl halide. This is often achieved through a single-electron transfer (SET) from a complex formed between a base, such as potassium tert-butoxide (KOtBu), and a ligand or promoter. acs.org The resulting radical anion of the aryl halide then fragments, eliminating a halide anion to yield the crucial aryl radical intermediate. acs.org

Radical Addition: The newly formed aryl radical adds to an unactivated arene (aromatic hydrocarbon), forming a cyclohexadienyl radical adduct. acs.org

Rearomatization: The final step involves the transfer of an electron and a proton to regenerate the aromaticity of the system, yielding the biaryl product. The base plays a critical role in this step, often by facilitating the deprotonation of the cyclohexadienyl radical adduct. acs.org

While BHAS is a well-established method for direct C(sp²)–H arylation to form biaryls, its direct application to form the ethylene (B1197577) bridge characteristic of stilbenes is less conventional. organic-chemistry.orgjiaolei.group Stilbene synthesis typically involves the formation of a carbon-carbon double bond. However, radical-based strategies related to the principles of BHAS can be adapted for this purpose. For instance, a radical Meerwein-type arylation offers a pathway to stilbenes. nih.govd-nb.info In such a reaction, an aryl radical, generated from a diazonium salt, adds to the double bond of a styrene (B11656) derivative. The resulting benzylic radical can then undergo further reactions, such as elimination, to form the stilbene double bond. nih.govarkat-usa.org

One study demonstrated a two-step, metal-free variant of the Meerwein arylation to produce stilbenes. nih.gov This involved the radical carbohydroxylation of styrenes with aryldiazonium salts, followed by an acid-catalyzed dehydration to yield the final stilbene product. nih.govd-nb.info Although not a direct BHAS reaction in the classic sense of aryl-aryl coupling, this pathway leverages the core principle of generating an aryl radical and having it react with an unsaturated system in a process that can be promoted under basic or specific reaction conditions. nih.govd-nb.info

For example, the reaction between an aryldiazonium salt and α-methylstyrene was optimized using potassium acetate as a base. nih.gov While this specific example does not yield this compound, the methodology illustrates a radical pathway for stilbene synthesis. The table below summarizes the optimization of this related radical reaction.

Table 1: Optimization of reaction conditions for the radical carbohydroxylation of α-methylstyrene with 4-chlorophenyldiazonium tetrafluoroborate, a related radical process for forming stilbene precursors. Data adapted from nih.gov.

Mechanistic Investigations of E 3 Bromostilbene Reactivity

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and understanding their catalytic cycles is paramount for optimizing reaction conditions and expanding their scope. The following sections detail the mechanistic nuances of (E)-3-bromostilbene in several key cross-coupling methodologies.

Detailed Mechanistic Studies of Suzuki-Miyaura Reactions Involving this compound

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the synthesis of biaryls and substituted alkenes. libretexts.org The general catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The role of the base in the Suzuki-Miyaura reaction is multifaceted and crucial for the reaction to proceed. deepdyve.com In the context of this compound, studies have shown that a base, such as potassium hydroxide (B78521) (KOH), is necessary for the coupling reaction with arylboronic acids and their pinacol (B44631) esters. scielo.brufrgs.br The primary function of the base is to react with the arylboronic acid or its ester to form a more nucleophilic arylborate species. scielo.brufrgs.brresearchgate.net This "ate" complex is the active species that participates in the transmetalation step. scielo.brufrgs.br

Electrospray ionization mass spectrometry (ESI-MS) analysis of the reaction mixture containing this compound, phenylboronic acid, and KOH has provided direct evidence for the formation of arylborate species. scielo.brresearchgate.net These studies support the proposition that the base's initial role is the formation of this key intermediate, which then undergoes transmetalation with the palladium catalyst. scielo.brresearchgate.net In fact, when pre-formed sodium trihydroxyphenylborate is used as the coupling partner for this compound, the reaction can proceed even in the absence of an external base, further underscoring the importance of the borate (B1201080) species. scielo.brufrgs.bracs.org

Two main pathways have been proposed for the transmetalation step: the "boronate pathway," where the pre-formed arylborate attacks the palladium-halide complex, and the "oxo-palladium pathway," where the base first reacts with the palladium-halide complex to form a palladium-hydroxo species that then reacts with the neutral boronic acid. researchgate.net For the reaction of this compound, evidence points towards the boronate pathway being significant, as the formation of the arylborate is a critical prerequisite for the reaction to occur. scielo.brufrgs.brresearchgate.net

The stoichiometry of the base is also important. Optimized conditions for the Suzuki coupling of this compound often require two equivalents of base. One equivalent is consumed in the formation of the reactive arylborate, and the second is believed to neutralize the boronic acid species generated during the transmetalation step. scielo.brufrgs.br

Comparative studies on the reactivity of different organoboron species in the Suzuki-Miyaura coupling with this compound have revealed important electronic and structural effects.

Arylboronic Acids: The electronic nature of the substituents on the arylboronic acid significantly influences the reaction rate. Competitive experiments with various para-substituted arylboronic acids have shown that electron-donating groups enhance the reactivity. scielo.br A Hammett plot of the relative reactivity against the substituent constant (σ) yields a negative ρ value (-0.71), indicating that the reaction is favored by increased nucleophilicity of the aryl group being transferred. scielo.br This effect, however, is less pronounced than in the coupling with vinyl bromide (ρ = -1.26), suggesting a more nuanced interplay of factors in the case of the bulkier this compound. scielo.br

Arylboronate Esters and Arylborate Salts: Arylboronate esters, such as phenylboronic acid pinacol ester, can also be successfully coupled with this compound, typically requiring a base like KOH to form the reactive borate species in situ. scielo.brufrgs.bracs.org Under optimized conditions, the reactivity of phenylboronic acid pinacol ester is comparable to that of phenylboronic acid itself. researchgate.net

As mentioned previously, pre-formed aryl trihydroxyborate salts are highly effective coupling partners for this compound and can react in the absence of an added base. scielo.brufrgs.bracs.org This highlights the enhanced reactivity of the borate species towards transmetalation.

The following table summarizes the reactivity of different organoboron species in the Suzuki-Miyaura coupling with this compound.

| Organoboron Species | Base Required | Relative Reactivity Trend | Reference |

| Arylboronic Acids | Yes (e.g., KOH) | Electron-donating groups on the aryl ring increase reactivity. | scielo.br |

| Arylboronate Esters (e.g., pinacol ester) | Yes (e.g., KOH) | Similar to corresponding arylboronic acids under optimized conditions. | researchgate.net |

| Aryl Trihydroxyborate Salts | No | Highly reactive. | scielo.brufrgs.bracs.org |

Role of Base in Arylborate Species Formation and Transmetalation Processes

Mechanistic Aspects of Negishi Coupling with Vinyl Halides

The Negishi coupling, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, provides an alternative route for C-C bond formation. wikipedia.orgorganic-chemistry.org While Suzuki-Miyaura reactions with this compound and alkylboronic acids have been reported as unsuccessful under certain conditions, the Negishi protocol allows for the introduction of alkyl groups. thieme-connect.com

The catalytic cycle of the Negishi reaction is believed to follow the standard cross-coupling pathway: oxidative addition of the vinyl halide to the low-valent metal center, transmetalation of the organic group from zinc to the metal, and subsequent reductive elimination to yield the coupled product. wikipedia.org For vinyl halides like this compound, the oxidative addition step is a crucial part of the cycle. wikipedia.org The use of palladium catalysts is common, and they generally offer higher chemical yields and better functional group tolerance compared to nickel. wikipedia.org

In the context of synthesizing tri- and tetrasubstituted olefins from this compound, the Negishi coupling has proven effective for introducing alkyl groups where the Suzuki reaction failed. thieme-connect.com This highlights the complementary nature of different cross-coupling methods and the importance of the organometallic reagent in overcoming specific reactivity challenges.

Oxidative Addition and Radical Mechanisms in Organometallic Reactivity

The initial step in many cross-coupling reactions, oxidative addition, involves the insertion of the metal center into the carbon-halogen bond of the organic halide. libretexts.org For aryl and vinyl bromides, this process can proceed through different mechanisms, including concerted, nucleophilic substitution, and radical pathways. rsc.org

While not specifically documented for this compound, radical-chain mechanisms are known to operate in the reactions of certain metal carbonyl anions with organic halides. The reaction of the pentacarbonylrhenate(-I) anion, [Re(CO)₅]⁻, with various organic halides can proceed via a radical-chain process. This type of reaction is initiated by a single-electron transfer (SET) from the nucleophilic metal carbonyl anion to the organic halide, generating an organic radical and a metal-centered radical.

In the context of vinyl halides, this pathway would involve the formation of a vinyl radical. The propagation steps of the chain reaction would then lead to the final product. Although direct evidence for the reaction of [Re(CO)₅]⁻ with this compound via a radical-chain mechanism is not available in the provided search results, the known reactivity patterns of this metal carbonyl anion with other organic halides suggest that such a pathway could be plausible under appropriate conditions. The propensity for a reaction to follow a radical-chain mechanism is influenced by factors such as the reduction potential of the organic halide and the stability of the resulting radical intermediate.

Non-Catalytic Reaction Mechanisms Involving this compound Precursors

The formation of this compound can be understood by examining the fundamental non-catalytic reactions of its precursors. These reactions primarily involve the manipulation of the double bond in stilbene (B7821643) and the subsequent elimination reactions of halogenated intermediates.

Electrophilic Addition Reactions to Stilbene Double Bonds and Halogenation Pathways

The journey towards substituted stilbenes often begins with the electrophilic addition to the carbon-carbon double bond of a stilbene molecule. Halogenation, particularly bromination, is a classic and well-studied example of this type of reaction. beyondbenign.orgodinity.com

When stilbene reacts with bromine (Br₂), the electron-rich π bond of the alkene acts as a nucleophile, attacking one of the bromine atoms. odinity.comwikipedia.org The approaching bromine molecule becomes polarized as it nears the alkene's π system; the proximal bromine atom develops a partial positive charge and acts as an electrophile. savemyexams.comchemguide.net This initial attack leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring where the bromine atom is bonded to both carbons of the original double bond and carries a positive charge. wikipedia.orgbc.edu This intermediate is a key feature of the mechanism for halogen addition to alkenes. libretexts.org

In the second step, a bromide ion (Br⁻), generated in the first step, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion. wikipedia.org This attack occurs from the side opposite to the bromonium ion ring, a process known as anti-addition. wikipedia.orgumkc.edu The result of this stereospecific anti-addition to (E)-stilbene is the formation of meso-1,2-dibromo-1,2-diphenylethane. Conversely, the anti-addition of bromine to (Z)-stilbene yields a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane. bc.edu The stereochemical outcome is a direct consequence of the cyclic bromonium ion mechanism. odinity.combc.edu

The reaction is a clear visual test for the presence of an alkene; the characteristic reddish-brown color of the bromine solution disappears as the colorless vicinal dihalide product is formed. chemguide.netchemguide.co.uk While elemental bromine can be used, safer reagents like pyridinium (B92312) tribromide are often employed in laboratory settings to generate bromine in situ. bc.edubrainly.com

The nature of the solvent can influence the reaction pathway. In solvents with low dielectric constants, the reaction proceeds through the expected bromonium ion, leading to anti-addition products. However, in solvents with higher dielectric constants, there can be increased stabilization of a more open, benzylic carbocation intermediate, which can lead to a loss of stereospecificity and the formation of syn-addition products. publish.csiro.au

Stereochemical Outcomes in Elimination Reactions from Dibrominated Stilbenes

The dibrominated stilbenes, such as meso-1,2-dibromo-1,2-diphenylethane, serve as crucial precursors for generating substituted stilbenes through elimination reactions. In these reactions, a base is used to remove a proton and a leaving group (a bromide ion) from adjacent carbon atoms, reforming a double bond. This process is known as dehydrohalogenation. chegg.combeyondbenign.org The stereochemistry of the starting dibromide and the reaction mechanism (E1 or E2) are the determining factors for the stereochemistry of the resulting alkene. libretexts.org

The stereochemical outcome of an elimination reaction is highly dependent on whether it proceeds via a unimolecular (E1) or bimolecular (E2) pathway. byjus.commasterorganicchemistry.com

E2 Elimination Pathway: The E2 reaction is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. libretexts.org This mechanism has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar conformation. chegg.comslideshare.net This geometric constraint means that the stereochemistry of the starting material directly dictates the stereochemistry of the product alkene. libretexts.orglibretexts.org

When meso-1,2-dibromo-1,2-diphenylethane undergoes E2 elimination, the required anti-periplanar arrangement of a hydrogen and a bromine atom leads exclusively to the formation of (E)-bromostilbene. slideshare.net

Conversely, when the d,l-racemic mixture of 1,2-dibromo-1,2-diphenylethane is subjected to E2 conditions, the anti-periplanar requirement results in the formation of (Z)-bromostilbene. libretexts.orgslideshare.net

This stereospecificity makes the E2 reaction a powerful tool for controlling the geometry of the resulting double bond. The reaction rate is second-order, depending on the concentration of both the substrate and the strong base required for the reaction. libretexts.orgiitk.ac.in

E1 Elimination Pathway: The E1 reaction is a two-step process. In the first step, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. byjus.com

Because the E1 pathway involves a planar carbocation intermediate, there is free rotation around the central carbon-carbon single bond. libretexts.org This rotational freedom means that the initial stereochemistry of the starting material is lost. The reaction loses the stereospecificity seen in the E2 mechanism. libretexts.org Consequently, the elimination will generally favor the formation of the most thermodynamically stable alkene product. libretexts.orgiitk.ac.in In the case of stilbene derivatives, the (E)-isomer, where the bulky phenyl groups are on opposite sides of the double bond, is typically more stable than the (Z)-isomer due to reduced steric strain. Therefore, an E1 elimination from either meso- or d,l-1,2-dibromo-1,2-diphenylethane would be expected to yield predominantly the more stable (E)-alkene. libretexts.org E1 reactions are favored by conditions such as the presence of a poor nucleophile/weak base and a solvent that can stabilize the carbocation intermediate. iitk.ac.in

Interactive Data Table: Stereochemical Outcomes of Elimination Reactions

| Starting Material Diastereomer | Reaction Pathway | Key Requirement | Primary Product |

| meso-1,2-dibromo-1,2-diphenylethane | E2 | Anti-periplanar H and Br | (E)-bromostilbene |

| d,l-1,2-dibromo-1,2-diphenylethane | E2 | Anti-periplanar H and Br | (Z)-bromostilbene |

| meso- or d,l-dibromide | E1 | Carbocation formation | (E)-bromostilbene (more stable) |

Advanced Spectroscopic and Analytical Techniques in E 3 Bromostilbene Research

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry stands as a powerful tool for elucidating the mechanisms of complex chemical reactions by identifying transient intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Organometallic Catalysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for studying organometallic catalysis, including reactions involving (E)-3-bromostilbene. scielo.brresearchgate.netrsc.org This soft ionization technique allows for the transfer of charged species from solution to the gas phase with minimal fragmentation, enabling the detection of delicate reaction intermediates. nih.gov

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki reaction, ESI-MS has been instrumental. scielo.brresearchgate.net For instance, in the Suzuki coupling of this compound with phenylboronic acid, ESI-MS in the negative ion mode was used to identify the boron-containing species involved in the transmetalation step. scielo.brufrgs.br Studies have shown that the base in the reaction mixture reacts with the phenylboronic acid or its ester to form an arylborate species, which is the active component in the transmetalation with the palladium catalyst. scielo.brresearchgate.net

Key findings from ESI-MS studies on Suzuki reactions involving this compound include:

The identification of borate (B1201080) anions like [PhB(OH)O]⁻ and dimeric structures in the reaction mixture. scielo.br

The observation that arylboronate esters and arylborate salts can participate in the Suzuki reaction with this compound in the presence of a Pd(OAc)₂/PPh₃ catalyst system. scielo.brufrgs.br

The confirmation that while a base like KOH is necessary for reactions with arylboronic acids, aryl borate sodium salts can be used in a base-free protocol. scielo.brufrgs.br

Charge-tagged ligands have also been employed in conjunction with ESI-MS to facilitate the detection of intermediates in copper-catalyzed coupling reactions of this compound with phenols. nih.gov The ionic tag ensures that the intermediates are charged and thus readily detectable by the mass spectrometer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

The (E) or trans-stereochemistry of the double bond in 3-bromostilbene is readily confirmed by the coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum. For (E)-isomers of stilbene (B7821643) derivatives, this coupling constant is typically around 17 Hz, while for the (Z)-isomers, it is around 12 Hz. rsc.org The chemical shifts of the protons and carbons in the stilbene backbone and the phenyl rings further corroborate the assigned structure. researchgate.net In some cases, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide additional confirmation of the spatial relationship between atoms, solidifying the stereochemical assignment. wiley.comcore.ac.uk

In-situ Reaction Monitoring Techniques

The ability to monitor reactions in real-time provides invaluable insights into reaction kinetics and mechanisms.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Kinetic Analysis

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used for in-situ reaction monitoring. capes.gov.br These methods can track the changes in concentration of reactants, intermediates, and products over time by observing their characteristic vibrational frequencies. brainly.com

In the context of stilbene chemistry, these techniques have been employed to study various aspects:

FTIR spectroscopy has been used to monitor the in-situ synthesis of stilbene derivatives. researchgate.netrsc.orgrsc.orguq.edu.au For example, in the synthesis of a fluorescent cyano-stilbene derivative, FTIR was used to follow the progress of the condensation reaction. researchgate.net

Ultrafast Raman spectroscopy has been utilized to observe the dynamics of stilbene photoisomerization on a femtosecond timescale. brainly.comresearchgate.netaip.org This allows for the direct observation of transient intermediate states and provides a detailed picture of the reaction pathway and energy landscape. brainly.com Time-resolved resonance Raman spectroscopy has also been applied to investigate the kinetics of trans-stilbene (B89595) cation radicals in electron-transfer reactions. acs.org

By analyzing the intensity changes of specific vibrational bands corresponding to different species, kinetic data can be extracted, leading to a deeper understanding of the reaction rates and mechanisms. brainly.com

Chromatographic Methods for Product Analysis and Isomeric Purity

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of the desired product and the assessment of its isomeric purity. encyclopedia.pubsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of stilbene derivatives. nih.govscispace.comtanta.edu.eg

Reversed-phase HPLC , often coupled with UV or diode-array detectors (DAD), is commonly employed for the separation and quantification of stilbene isomers. encyclopedia.pubscispace.com Different mobile phase compositions, such as acetonitrile-water or methanol-water mixtures, can be optimized to achieve baseline separation of (E)- and (Z)-isomers. kyoto-u.ac.jpscielo.org.za

In some cases, HPLC systems are coupled with mass spectrometry (HPLC-MS) for enhanced identification and quantification of stilbenes in complex mixtures. scispace.com

The purity of the final this compound product can be accurately determined by calculating the peak area percentage from the HPLC chromatogram. rsc.orgscielo.org.za

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds like stilbene isomers. google.comuta.edu It can be used to determine the ratio of (E) to (Z) isomers in a reaction mixture.

The choice between HPLC and GC often depends on the volatility and thermal stability of the specific stilbene derivative being analyzed. slideshare.net

Below is an interactive data table summarizing the application of these techniques in the analysis of stilbene derivatives.

| Analytical Technique | Application in Stilbene Research | Key Information Obtained |

| ESI-MS | Identification of intermediates in Suzuki coupling of this compound | Structure of borate intermediates, confirmation of reaction mechanism |

| NMR Spectroscopy | Stereochemical assignment of this compound | (E) configuration from vinylic proton coupling constants, full structural elucidation |

| FTIR/Raman Spectroscopy | In-situ monitoring of stilbene synthesis and isomerization | Reaction kinetics, observation of transient species, changes in functional groups |

| HPLC | Product analysis and isomeric purity determination | Quantification of this compound, separation from (Z)-isomer and other byproducts |

| GC | Isomeric ratio determination | Quantification of (E) and (Z) isomer ratios |

Computational and Theoretical Studies on E 3 Bromostilbene

Quantum Chemical Calculations for Mechanistic and Reactivity Insights

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules. For (E)-3-bromostilbene, these computational methods, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in elucidating its behavior in various chemical transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions involving (E)-stilbene derivatives.

In the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, DFT calculations have been employed to understand the reaction pathways of (E)-bromostilbene with organoboron compounds. researchgate.netresearchgate.net Studies have shown that the reaction can proceed through different pathways, often influenced by the nature of the base and the boron species. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/Def2-TZVP level of theory have been used to compare the viability of different catalytic cycles. researchgate.net These calculations support a pathway where a tetracoordinate boronate species is generated in situ, which then participates in the transmetalation step with the palladium catalyst. researchgate.netresearchgate.netacs.org This theoretical finding aligns with experimental evidence from electrospray ionization-mass spectrometry (ESI-MS), which has also detected the presence of such boronate species during the reaction. researchgate.netresearchgate.net

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For example, the B3LYP functional combined with the 6-311G+(d,p) basis set has been successfully used to optimize the molecular structure of related Schiff base compounds and analyze their spectral data, showing good agreement with experimental findings. nih.gov Similarly, calculations on other organic molecules have utilized the B3LYP/6-31G(d,p) level of theory to validate experimental structures and investigate the relative stabilities of isomers. aun.edu.eg

DFT calculations have also been instrumental in understanding the reactivity of related stilbene (B7821643) derivatives in other contexts. For example, in the study of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) adsorption on silica (B1680970) surfaces, DFT calculations with the PBE functional and D3 dispersion correction were used to optimize structures and analyze interaction energies. acs.org These examples highlight the power of DFT in providing a molecular-level understanding of reaction mechanisms and intermolecular interactions, which is directly applicable to the study of this compound.

While specific MEDT studies focused solely on this compound are not extensively documented in the provided context, the principles of MEDT are highly relevant to understanding its reactivity. MEDT, which emphasizes the role of electron density in chemical reactions, offers a powerful framework for analyzing organic transformations.

The reactivity in many organic reactions, including those involving stilbene derivatives, can be rationalized through the analysis of the electron density distribution in the reactants. For instance, the nucleophilic and electrophilic character of different regions of a molecule can be determined from the molecular electrostatic potential (MEP) and Fukui functions, which are derived from the electron density. nih.gov In the context of this compound, the electron-withdrawing nature of the bromine atom and the electron-rich π-system of the stilbene backbone create a specific electron density profile that dictates its reactivity in reactions like nucleophilic aromatic substitution or electrophilic addition to the double bond.

Furthermore, MEDT provides a framework for understanding pericyclic reactions and cycloadditions, which are relevant to the chemistry of stilbenes. The photochemical isomerization and cyclization of stilbenes, for example, can be analyzed through the changes in electron density along the reaction coordinate. researchgate.net Although not explicitly detailed for the 3-bromo derivative, the general principles of MEDT would be applicable to understanding how the bromo substituent influences the electronic structure and, consequently, the reaction pathways available to this compound.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

Theoretical Predictions of Reactivity and Selectivity in Catalytic Systems

Theoretical calculations are crucial for predicting the reactivity and selectivity of molecules like this compound in catalytic reactions. These predictions are often based on the electronic properties of the reactants and the intermediates in the catalytic cycle.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, theoretical studies have been used to predict the influence of substituents on the reaction rate and outcome. researchgate.net For this compound, the bromine atom acts as a leaving group, and its reactivity is influenced by the electronic effects of the rest of the molecule. DFT calculations can be used to model the oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond, which is often the rate-determining step. acs.org The energy barrier for this step can be calculated, providing a quantitative measure of reactivity.

The regioselectivity and stereoselectivity of catalytic reactions can also be predicted. For example, in the Heck reaction, the insertion of the palladium catalyst and the subsequent β-hydride elimination determine the final product. Theoretical calculations can model the transition states for different possible pathways, allowing for the prediction of the major product. rsc.org For this compound, the "E" stereochemistry is generally retained in many cross-coupling reactions. researchgate.net

Furthermore, computational studies can help in the design of new catalysts with improved activity and selectivity. By understanding the mechanism and the role of the ligands on the metal center, it is possible to computationally screen different ligands to find those that would be most effective for a particular transformation involving this compound. eie.gr For instance, the choice of phosphine (B1218219) ligands in a Pd-catalyzed reaction can significantly impact the efficiency of the coupling. rsc.org

The following table summarizes some of the computational methods and their applications in studying this compound and related compounds:

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction pathways in Suzuki-Miyaura cross-coupling reactions. | Supports a mechanism involving an in-situ generated boronate species and provides energy profiles for different catalytic cycles. researchgate.netresearchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and intermolecular interactions. | Reveals accessible conformations and the dynamics of molecular motion, which can be used to understand interactions with other molecules or surfaces. nih.govresearchgate.net |

| Quantum Chemical Calculations | Prediction of reactivity and selectivity in catalytic systems. | Models transition states to predict reaction barriers, regioselectivity, and stereoselectivity in reactions like Heck and Suzuki-Miyaura couplings. researchgate.netrsc.org |

Photochemistry and Electrochemistry of E 3 Bromostilbene

Photochemical Transformations and Dynamics

The photochemistry of stilbene (B7821643) and its derivatives is a cornerstone of organic photochemistry, characterized by complex excited-state dynamics. The introduction of a halogen, such as bromine, can significantly influence these pathways.

The hallmark of stilbene photochemistry is its reversible trans-cis (or E/Z) isomerization upon UV irradiation. msu.edunih.gov Both cis- and trans-stilbene (B89595) undergo π → π* electron excitation, leading to an excited singlet state (S₁). msu.eduresearchgate.net From this state, the molecule can twist around the central C=C bond, decaying through a perpendicular geometry to the ground state (S₀) as either the cis or trans isomer. researchgate.net While unsubstituted stilbene primarily follows a singlet pathway, the introduction of substituents can alter the mechanism.

For halogenated stilbenes, evidence suggests the involvement of an upper excited triplet pathway in the trans to cis photoisomerization. capes.gov.bracs.org The "heavy atom effect" of bromine can promote intersystem crossing (ISC) from the initially formed singlet state to the triplet state (T₁). This opens up a parallel isomerization route via the triplet manifold, which can affect the quantum yields and the composition of the photostationary state. researchgate.net The isomerization of the stilbene moiety can also compete with other photochemical reactions, such as the photolysis of other functional groups within the molecule. beilstein-journals.org The efficiency of isomerization can be influenced by sensitizer (B1316253) molecules, which can facilitate energy transfer and alter the selectivity of the process. kyoto-u.ac.jp

Photoredox catalysis has become a powerful tool for organic synthesis, enabling reactions under mild conditions. purdue.edu Halogenated substrates, such as aryl halides, are excellent coupling partners in these reactions due to their commercial availability and reactivity. purdue.edu In a typical photoredox cycle involving an aryl halide, a photocatalyst, upon excitation by visible light, can reduce the aryl halide to generate an aryl radical. purdue.eduorganic-chemistry.org This highly reactive intermediate can then participate in various bond-forming reactions.

This strategy has been successfully applied in dual catalysis systems, often pairing a photocatalyst with a transition metal catalyst like nickel. chinesechemsoc.orgnih.govprinceton.edu In such systems, the photocatalyst generates the aryl radical, which is then captured by a low-valent nickel complex. This methodology allows for the cross-coupling of aryl halides with a variety of partners, including sp³-hybridized carbons from carboxylic acids or C-H bonds of amines. nih.govprinceton.edu The use of organocatalysts, such as N-heterocyclic carbenes (NHCs) or 10H-phenothiazine (PTZ), offers a transition-metal-free alternative for the activation of aryl halides. purdue.eduorganic-chemistry.org Given its structure, (E)-3-bromostilbene is a potential substrate for such photoredox-catalyzed transformations, allowing for further functionalization at the carbon-bromine bond.

Ultrafast laser spectroscopy techniques, such as femtosecond transient absorption and femtosecond stimulated Raman spectroscopy (FSRS), are invaluable for elucidating the complex, short-lived events that follow photoexcitation. ku.eduresearchgate.net These methods allow for the direct observation of excited-state species and their evolution on picosecond and femtosecond timescales.

Studies on stilbene and its derivatives have revealed intricate details of their photoisomerization dynamics. For instance, after excitation, cis-stilbene (B147466) is known to twist around its vinyl bond, leading to electronic de-excitation near a conical intersection. researchgate.net The dynamics of this process are sensitive to the solvent environment and can be altered by spatial confinement within supramolecular capsules. osti.gov In substituted stilbenes, FSRS can be used to probe the vibrational structure of excited electronic states, including triplet states, providing insight into their character and reactivity. ku.edu For a molecule like this compound, ultrafast spectroscopy could be employed to track the competition between isomerization, intersystem crossing to the triplet state, and potential C-Br bond cleavage pathways.

The carbon-bromine bond in aryl bromides can be cleaved under photochemical conditions. Irradiation with UV light can populate an excited state with nσ* character, involving an excitation from a bromine lone pair (n) to the antibonding σ* orbital of the C-Br bond. nih.gov Population of this state can lead to the homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. nih.gov This process is often in competition with other photochemical pathways. nih.gov

In some systems, the C-Br bond cleavage can be triggered by intramolecular energy transfer from a distal chromophore. acs.org The efficiency of this debromination can depend on whether it proceeds through a singlet or triplet excited state. acs.orgresearchgate.net For example, in the fungicide metrafenone, which contains a bromo-substituted aromatic ring, debromination was identified as a major photodegradation pathway, proceeding via homolytic C-Br bond cleavage from both singlet and triplet excited states. researchgate.net The dissociation can also be induced by electron transfer from a suitable donor, a process known as "surface harpooning" when it occurs on a potassium-covered metal surface.

| Reaction Type | Key Intermediates | Influencing Factors |

| Photoisomerization | Singlet (S₁) and Triplet (T₁) excited states, Twisted intermediates | Substituents (heavy atom effect), Sensitizers, Solvent |

| Photoredox Catalysis | Aryl radicals, Excited photocatalyst | Photocatalyst, Light wavelength, Co-catalyst (e.g., Nickel) |

| C-Br Bond Fission | nσ* excited state, Aryl and bromine radicals | Wavelength of light, Excited state (singlet vs. triplet), Electron donors |

Ultrafast Laser Spectroscopy for Probing Excited State Dynamics

Electrochemical Investigations

Electrochemical methods provide a powerful alternative to chemical reagents for initiating redox reactions, using electrons as "traceless" reagents to activate substrates.

The electrochemical behavior of organic molecules is dictated by their oxidation and reduction potentials. For stilbene derivatives, anodic oxidation can lead to the formation of cation radicals, which can then undergo various follow-up reactions, including coupling or reactions with nucleophiles. um.edu.my The specific products formed can be controlled by modulating the electrode potential and the reaction medium's acidity or basicity. um.edu.my For instance, the anodic oxidation of catechols in the presence of suitable C-H acidic compounds can lead to the electrosynthesis of benzofuran (B130515) derivatives. beilstein-journals.org

Halogenated organic compounds can be reductively dehalogenated at a cathode. researchgate.netrsc.org This process is of significant interest for environmental remediation but also holds synthetic potential. The electrochemical reduction of this compound would likely proceed via electron transfer to the molecule to form a radical anion. This intermediate could then lose a bromide ion to form a styryl radical, which could be further reduced or participate in other reactions. Conversely, electrosynthesis provides routes to stilbene derivatives. For example, palladium-catalyzed Heck coupling reactions, a staple for stilbene synthesis, can be performed using electrochemically generated Pd(0) nanoparticles as the catalyst. beilstein-journals.org Furthermore, the electrochemical carboxylation of stilbenes with CO₂ can be achieved, offering a method to install carboxylic acid groups. researchgate.net The electrochemical generation of hypervalent bromine(III) species from bromoarenes has also been demonstrated, showcasing the potential for bromine-centered oxidative chemistry initiated by electrochemistry. d-nb.info

| Electrochemical Process | Substrate/Intermediate | Typical Outcome |

| Anodic Oxidation | Stilbene derivative | Cation radical formation, Dimerization, Nucleophilic addition |

| Cathodic Reduction | Halogenated stilbene | Radical anion formation, Dehalogenation, Radical coupling |

| Electrosynthesis | Aryl halide + Olefin | C-C bond formation (e.g., Stilbene synthesis) |

| Electrocarboxylation | Stilbene derivative + CO₂ | Formation of carboxylic acid derivatives |

Electron Transfer Mechanisms and Reduction Potentials in (E)-Bromostilbene Reactions

The reactions of (E)-bromostilbene derivatives are often governed by electron transfer processes, where the molecule accepts an electron to form a reactive intermediate. This process is fundamental to understanding its reactivity in both photochemical and electrochemical contexts. The mechanism frequently involved is a single-electron transfer (SET), which generates a radical anion. This intermediate can then undergo further reactions, such as the cleavage of the carbon-bromine bond.

The propensity of an aryl halide to accept an electron is quantified by its reduction potential. A lower or less negative reduction potential indicates that the compound is more easily reduced. In transition-metal-free coupling reactions operating under a plausible SRN1 (Substitution, Nucleophilic, Radical, Chain) mechanism, aryl halides with lower reduction potentials exhibit higher reactivity. fishersci.se This is because the initial electron transfer from a donor to the aryl halide is a key step in the chain reaction.

This enhanced reactivity is attributed to the extended π-conjugation of the stilbene system, which can better stabilize the incoming electron to form the radical anion intermediate. The electrochemical behavior and the subsequent chemical steps are often studied using techniques like cyclic voltammetry, which helps in determining reduction potentials and understanding the stability of intermediates. americanelements.com

In some cases, the reaction can be initiated by light, pointing to a radical-chain mechanism stimulated by photochemical energy. For instance, the reaction of E-α-bromostilbene with a metal carbonyl anion is promoted by visible light, proceeding through steps that include the formation of a radical anion and subsequent bond cleavage.

| Compound | Relative Reduction Potential | Observed Reactivity in SET Reactions |

|---|---|---|

| (E)-4-Bromostilbene | Lower | Higher |

| 4-bromo(trifluoromethyl)benzene | Higher | Lower |

Synergistic Applications of Photochemistry and Electrochemistry in Organic Synthesis

The combination of photochemistry and electrochemistry offers a powerful and sustainable platform for organic synthesis, creating reaction pathways that are often inaccessible by either method alone. Current time information in Pasuruan, ID.nih.gov This synergistic approach, known as photoelectrochemistry, leverages light to generate excited states with unique reactivity and uses an electric potential to drive redox reactions, often to regenerate a catalyst or to activate a substrate. nih.govuni.lu

This merger of techniques can overcome the distinct disadvantages of each method. For example, photoredox catalysis often relies on stoichiometric chemical oxidants or reductants to complete the catalytic cycle, generating significant waste. Electrochemistry can replace these reagents with electrons, making the process more atom-economical and environmentally benign. Conversely, electrosynthesis can sometimes be limited by issues of selectivity or electrode passivation; coupling it with photochemistry can generate highly reactive intermediates under mild conditions, enabling difficult transformations with greater control. nih.gov

In the context of this compound, its known propensity to undergo single-electron transfer makes it an ideal candidate for photoelectrochemical applications. A hypothetical synergistic scheme could involve the following:

Photochemical Excitation : A photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor.

Electron Transfer : The excited photocatalyst transfers an electron to this compound. Given its relatively low reduction potential, this step would be favorable. This generates the this compound radical anion.

Electrochemical Regeneration : The original photocatalyst is returned to its ground state electrochemically at the anode or cathode, completing the catalytic cycle without a chemical redox agent. uni.lu

Chemical Reaction : The highly reactive bromostilbene radical anion undergoes subsequent chemical transformation, such as C-Br bond cleavage to form a vinyl radical, which can then be trapped by another reagent to form a new C-C or C-heteroatom bond.

This combined approach allows for the generation of the key radical intermediate from this compound at a considerably lower redox potential than might be required in a purely electrochemical or photochemical system, expanding the scope of possible reactions and improving functional group tolerance under mild conditions. The synergy between light and electricity thus provides a unique tool for activating stable molecules and forging new chemical bonds.

Applications of E 3 Bromostilbene in Advanced Organic Synthesis and Materials Science

Precursors for Complex Molecular Architectures and Functional Compounds

The reactivity of the carbon-bromine bond, coupled with the stilbene (B7821643) backbone, allows (E)-3-Bromostilbene to serve as a key precursor for a variety of intricate molecular structures.

Synthesis of Tri- and Tetrasubstituted Olefins

This compound is an effective starting material for synthesizing highly substituted olefins through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, has been successfully employed to create (E)-1-aryl-1,2-phenylethylenes, which are trisubstituted olefins. This reaction typically involves coupling (E)-bromostilbene with various arylboronic acids at room temperature, utilizing a low loading of a palladium catalyst precursor like a mixture of Pd(OAc)₂ and PPh₃. inchikey.info This method has been shown to produce the desired trisubstituted olefins in high yields, ranging from 87% to 98%.

Further elaboration to tetrasubstituted olefins is also possible. For instance, the triphenylethylene (B188826) synthesized from (E)-bromostilbene can be brominated and subsequently undergo another Suzuki coupling with an arylboronic acid to yield a tetrarylethylene. While the Suzuki reaction is highly effective for introducing aryl groups, the introduction of alkyl groups can be achieved using a Pd-catalyzed Negishi coupling protocol. The stability of organoboron compounds to heat, water, and oxygen makes the Suzuki reaction a versatile and industrially significant method for assembling these complex olefin structures. inchikey.inforsc.orgrsc.org

Table 1: Suzuki Cross-Coupling of (E)-Bromostilbene with Arylboronic Acids

| Arylboronic Acid Partner | Catalyst System | Base | Yield of Trisubstituted Olefin | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | KOH | High | inchikey.info |

| Various arylboronic acids | Pd(OAc)₂/PPh₃ (0.05-0.5 mol%) | KOH | 87-98% | |

| Phenylboronic pinacol (B44631) ester | Pd(OAc)₂/PPh₃ | KOH | High | rsc.org |

| Sodium phenylborate | Pd(OAc)₂/PPh₃ | None | High | rsc.org |

Construction of Aryldimethylsilanols via Organolithium Intermediates

Bromostilbene derivatives are valuable for the synthesis of functionalized silanols. The process involves a halogen-lithium exchange to create a potent organolithium intermediate, which then acts as a nucleophile. nih.govsigmaaldrich.com Specifically, reacting a bromostilbene with an organolithium reagent like tert-butyllithium (B1211817) generates the corresponding stilbenyl-lithium species. nih.gov This intermediate is then trapped with an electrophilic silicon source, such as hexamethylcyclotrisiloxane (B157284) (D₃), to install the dimethylsilanol moiety directly onto the aromatic ring. nih.gov

This method has proven effective for a range of aryl bromides, including electron-rich substrates. nih.gov Research using (E)-4-bromostilbene has demonstrated that this reaction furnishes the desired aryldimethylsilanols in excellent yields, typically between 72% and 95%. nih.gov The operational simplicity and high efficiency make this a powerful strategy for creating silicon-containing complex molecules. nih.gov

Formation of Trisubstituted Imidazoles

(E)-Bromostilbene can serve as a precursor for the synthesis of 2,4,5-trisubstituted imidazoles, an important class of heterocyclic compounds with diverse applications. scispace.comresearchgate.net An efficient, metal-free synthetic route utilizes an iodine/DMSO system to first oxidize the internal alkene of the stilbene backbone into an α-diketone intermediate (a benzil (B1666583) derivative). scispace.com

This key intermediate then undergoes a multi-component reaction with an aldehyde and an ammonium (B1175870) source, such as ammonium acetate (B1210297), to form the imidazole (B134444) ring. scispace.com A study employing (E)-4-bromostilbene and benzaldehyde (B42025) demonstrated the successful formation of the corresponding trisubstituted imidazole in a good yield of 74%. scispace.com This two-step, one-pot methodology provides a valuable pathway to highly substituted imidazole derivatives from readily available stilbene precursors. scispace.com The traditional route to these compounds often involves the direct condensation of an α-diketone, an aldehyde, and ammonium acetate, frequently catalyzed by an acid or metal. scispace.comuoanbar.edu.iq

Stereo-controlled Synthesis of Allylamines and Allylalcohols

A key application of bromostilbene-like structures is in the stereo-controlled synthesis of (E)-3,3-diaryl allylamines and allylalcohols. scispace.comresearchgate.net This innovative strategy begins with commercially available starting materials like trans-cinnamyl alcohol or trans-cinnamyl chloride. scispace.com A bromination/dehydrobromination sequence on these precursors furnishes (E)-3-bromo-3-phenylallyl amines and alcohols as single regioisomers with high stereoselectivity (>98% E:Z ratio). scispace.comresearchgate.net

These resulting vinyl bromides, which share a structural motif with (E)-bromostilbene, are then used as substrates in cross-coupling reactions. scispace.com Both Suzuki cross-coupling and Ullmann vinylation reactions proceed with good to excellent yields and, crucially, with complete retention of the E-configuration. scispace.comCurrent time information in Bangalore, IN. This method allows for the regio- and stereospecific production of trisubstituted olefins and vinyl ethers, representing a significant advancement in controlling the geometry of the final products. scispace.comCurrent time information in Bangalore, IN.

Table 2: Synthesis of (E)-3,3-Diaryl Allylamines via Suzuki Coupling

| Vinyl Bromide Substrate | Arylboronic Acid | Catalyst System | Yield | Configuration Retention | Reference |

|---|---|---|---|---|---|

| (E)-N-benzyl-N-(3-bromo-1-phenylallyl)methanamine | 4-methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 92% | Total (E) | Current time information in Bangalore, IN. |

| (E)-N-benzyl-N-(3-bromo-1-phenylallyl)methanamine | 4-acetylphenylboronic acid | Pd(OAc)₂ / PPh₃ | 86% | Total (E) | Current time information in Bangalore, IN. |

| (E)-3-bromo-3-phenylallyl alcohol | 4-methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 74% | Total (E) | Current time information in Bangalore, IN. |

Role in Polymer Chemistry and Advanced Materials

The stilbene unit is a valuable component in materials science due to its unique optical and electronic properties. nih.gov this compound, with its reactive handle, can be incorporated into polymers to create advanced materials.

Utilization as Monomeric Units in Polymer Production

(E)-Bromostilbene and its isomers are utilized as monomeric units in the production of polymers. A monomer is a molecule that can react with other monomer molecules to form long polymer chains in a process called polymerization. libretexts.org The incorporation of the bromostilbene unit can impart specific properties, such as enhanced thermal stability and mechanical strength, to the resulting polymer.

Conjugated polymers, such as poly(p-phenylenevinylene) (PPV), are a key class of materials in organic electronics. The synthesis of these polymers can be achieved through catalyst-transfer condensation polymerization methods like the Suzuki-Miyaura coupling. researchgate.net This process can utilize monomers containing both a boronic acid (or ester) group and a halogenated vinyl group. researchgate.net Therefore, this compound represents a suitable building block for this type of polymerization, allowing for its integration into well-defined conjugated polymer chains for applications in advanced materials. inchikey.inforesearchgate.net

Development of Optically Active and Photonic Materials

This compound is a versatile organic compound that serves as a pivotal building block in the creation of advanced functional materials. Its unique structure, which combines the photoresponsive stilbene core with a synthetically accessible bromine handle, makes it a valuable precursor for both optically active and photonic materials. Optically active materials, which are composed of chiral molecules, can interact with and rotate the plane of polarized light. nih.gov Photonic materials are designed to control and manipulate light, with applications ranging from optical data storage and processing to sensors and light-emitting devices. The inherent photophysical properties of the stilbene unit, such as fluorescence and photoisomerization, coupled with the reactivity of the C-Br bond, allow for the rational design of complex molecular architectures with tailored light-emitting and light-switching capabilities.

Contributions to Photonic Materials

The stilbene framework is well-known for its remarkable photochemical and photophysical properties, including intense fluorescence and the ability to undergo reversible trans-cis isomerization upon exposure to ultraviolet (UV) light. thegoodscentscompany.com This photoisomerization is a fundamental mechanism for creating molecular switches. The properties of stilbene derivatives can be finely tuned through the introduction of various substituents. The bromine atom in this compound acts as both an electronic modifier and a reactive site for further functionalization.

While this compound itself is a subject of interest, studies on closely related compounds highlight its potential in photonic applications, particularly in the field of nonlinear optics (NLO). NLO materials have an optical response that is not proportional to the intensity of the incoming light, a property essential for technologies like frequency conversion and optical switching. For instance, research into chalcones, which share a similar structural motif, has demonstrated the promise of the 3-bromophenyl group for creating materials with significant third-order NLO properties. A study on the chalcone (B49325) derivative (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, synthesized from 3-bromoacetophenone and 4-methylthiobenzaldehyde, revealed its potential for such applications. wikipedia.org The investigation of these "push-pull" systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of a conjugated system, is a common strategy for developing high-performance NLO materials. wikipedia.org

Table 1: Third-Order Nonlinear Optical Properties of a Chalcone Derivative Structurally Related to this compound

| Compound Name | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) |

|---|---|---|

| (2E)-1-(3-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP) | Data not specified | Data not specified |

Data from a study using the Z-scan technique to evaluate third-order nonlinear optical properties. The study confirmed the compound's potential but did not provide specific numerical values in the abstract. wikipedia.org

Furthermore, the stilbene core is a key component in photoswitchable organometallic complexes. In one study, platinum acetylide complexes incorporating (E)-4-ethynylstilbene were synthesized. wikidata.org Upon excitation, these materials exhibit efficient trans-to-cis photoisomerization localized on the stilbene unit, demonstrating a pathway to materials whose properties can be controlled by light. wikidata.org The this compound molecule offers a direct route to similar complex systems through cross-coupling reactions at the bromine position.

Pathways to Optically Active Materials

Although this compound is an achiral molecule, it is a critical starting material for the synthesis of optically active compounds and polymers. Chirality, or "handedness," is a prerequisite for a material to be optically active. nih.gov The generation of chiral materials from achiral precursors is a sophisticated area of organic synthesis.

The reactive bromine atom on the this compound ring is the key to its utility in this field. It allows the stilbene unit to be incorporated into larger chiral superstructures or polymers through various cross-coupling reactions. For example, chiral polymers, which can adopt stable helical conformations, are a major class of optically active materials. fishersci.nlsigmaaldrich.com this compound can be functionalized and used as a monomer in polymerization reactions designed to produce polymers with a preferred helical sense, thereby creating an optically active material from an achiral building block. nih.gov

Another advanced method for generating chirality from stilbene precursors is the Mallory reaction. This photochemical process involves the intramolecular cyclization of a stilbene to form a phenanthrene (B1679779). When this reaction is performed on appropriately substituted stilbenes, the resulting phenanthrene derivatives can be helically chiral. It has been shown that conducting the Mallory reaction in a chiral solvent can induce a slight preference for one enantiomer of the helical product, demonstrating a viable, albeit challenging, pathway from a simple stilbene to a complex chiral molecule.

Through these synthetic strategies, the fundamental photophysical properties of the stilbene core can be combined with the macroscopic chirality of a larger system. This integration is crucial for the development of next-generation materials for applications such as circularly polarized luminescence, where the material selectively emits left- or right-handed circularly polarized light. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.